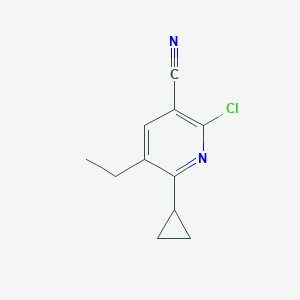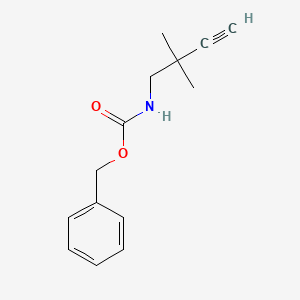
(1-ethyl-1H-pyrrol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the palladium-catalyzed borylation of 2-bromo-1-ethylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acids or hydrogenation conditions.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., propionic acid) or hydrogenation catalysts (e.g., Pd/C).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding pyrrole derivative without the boronic acid group.
Oxidation: Alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-pyrrol-2-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(1-phenyl-1H-pyrrol-2-yl)boronic acid: Contains a phenyl group, leading to different reactivity and applications.
(1-tert-butyl-1H-pyrrol-2-yl)boronic acid: Features a bulky tert-butyl group, affecting its steric properties.
Uniqueness
(1-ethyl-1H-pyrrol-2-yl)boronic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in chemical and biological systems. This compound’s balance of steric and electronic properties makes it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C6H10BNO2 |
|---|---|
Molekulargewicht |
138.96 g/mol |
IUPAC-Name |
(1-ethylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5,9-10H,2H2,1H3 |
InChI-Schlüssel |
MZFCHAWSIAHPME-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN1CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)

![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)


amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
